Sucrose stearate

Description

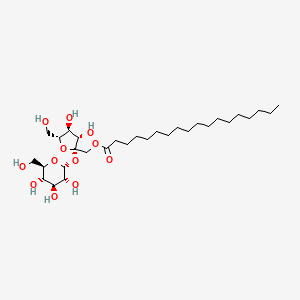

Structure

2D Structure

Properties

CAS No. |

136152-91-5 |

|---|---|

Molecular Formula |

C30H56O12 |

Molecular Weight |

608.8 g/mol |

IUPAC Name |

[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl octadecanoate |

InChI |

InChI=1S/C30H56O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(33)39-20-30(28(38)25(35)22(19-32)41-30)42-29-27(37)26(36)24(34)21(18-31)40-29/h21-22,24-29,31-32,34-38H,2-20H2,1H3/t21-,22-,24-,25-,26+,27-,28+,29-,30+/m1/s1 |

InChI Key |

SZYSLWCAWVWFLT-UTGHZIEOSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC1(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@@]1([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC1(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O |

Other CAS No. |

136152-91-5 25168-73-4 |

Synonyms |

sucrose monostearate sucrose stearate |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Optimization for Sucrose Stearate Production

Chemical Synthesis Pathways for Sucrose (B13894) Stearate (B1226849)

Transesterification is a common and commercially significant method for synthesizing sucrose stearate. This process involves the reaction of sucrose with a fatty acid ester, typically a methyl or vinyl ester of stearic acid, in the presence of a catalyst. The selection of the catalyst, solvent system (or lack thereof), and the nature of the acyl donor are critical factors influencing the reaction's efficiency and the final product's composition.

Alkali catalysts are frequently employed in the transesterification of sucrose. Potassium carbonate (K₂CO₃) is a widely used catalyst due to its effectiveness and relatively low cost. google.comresearchgate.net Other basic catalysts such as sodium carbonate (Na₂CO₃), potassium hydroxide (B78521) (KOH), and sodium methoxide (B1231860) (CH₃ONa) have also been investigated. researchgate.netgoogle.comuctm.edu The catalytic mechanism involves the deprotonation of the sucrose hydroxyl groups, forming a sucrate anion that then acts as a nucleophile, attacking the carbonyl carbon of the fatty acid ester.

The use of metal alkanoates, such as magnesium stearate or zinc stearate, in conjunction with an alkali catalyst has been shown to significantly improve the reaction environment, particularly in solvent-free systems. assemblingsugars.fr These metal soaps can act as phase transfer catalysts or help to form a homogeneous molten paste, facilitating the interaction between the hydrophilic sucrose and the lipophilic fatty acid ester. assemblingsugars.fr This approach can lead to faster reaction times and a higher proportion of sucrose monoesters in the final product. assemblingsugars.fr

Table 1: Comparison of Catalyst Systems in this compound Synthesis

| Catalyst System | Typical Reaction Conditions | Advantages | Disadvantages |

| Alkali Catalysts (e.g., K₂CO₃, Na₂CO₃) | Temperature: 110-140°C; often in a solvent like DMSO or DMF, or solvent-free. google.comresearchgate.netgoogle.com | Cost-effective, readily available. | Can lead to side reactions like saponification; removal from the final product can be challenging. e3s-conferences.org |

| Metal Alkanoate-Assisted (e.g., Magnesium Stearate + KOH) | Temperature: ~125-135°C; solvent-free. assemblingsugars.fr | Promotes homogeneity in solvent-free systems, can increase the yield of monoesters. assemblingsugars.fr | Introduces additional components that may need to be removed. assemblingsugars.fr |

| Sodium Methoxide (CH₃ONa) | Used in the preparation of fatty acid methyl esters prior to transesterification. ekb.eg | Effective for methyl ester synthesis. ekb.eg | More expensive and specific handling required compared to carbonates. uctm.edu |

Solvent-free synthesis of this compound offers significant environmental and economic advantages by eliminating the need for costly and potentially toxic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). assemblingsugars.frekb.eg These processes are typically conducted at elevated temperatures (around 120-140°C) and under vacuum to facilitate the removal of the alcohol byproduct (e.g., methanol), which drives the reaction towards completion. google.comassemblingsugars.fr

A key challenge in solvent-free synthesis is overcoming the poor miscibility of solid, hydrophilic sucrose and the liquid, hydrophobic fatty acid methyl ester. assemblingsugars.fr The use of co-emulsifiers or the aforementioned metal alkanoates can create a more homogeneous reaction mixture, improving reaction rates and yields. google.comassemblingsugars.fr Research has shown that milling the sucrose to reduce particle size can also enhance the reaction rate in solvent-free systems by increasing the surface area available for reaction. researchgate.net

The choice of acyl donor plays a pivotal role in the transesterification process. Fatty acid methyl esters, such as methyl stearate, are commonly used due to their availability and reactivity. ekb.egfoodadditives.net The transesterification with methyl esters is a reversible reaction, and the removal of the methanol (B129727) byproduct is essential to achieve high conversion rates. sci-hub.se

Vinyl esters, such as vinyl stearate, have emerged as highly effective acyl donors. frontiersin.org The transesterification reaction with a vinyl ester is practically irreversible because the byproduct, acetaldehyde, is highly volatile and easily removed from the reaction mixture. google.com This allows the reaction to proceed at lower temperatures (as low as 30°C), which can minimize the degradation of sucrose and the formation of colored by-products. google.com This method can yield a high proportion of sucrose monoesters, often exceeding 90% purity after purification.

Triglycerides, such as those found in tallow (B1178427) or palm oil, can also be used as acyl donors in a solvent-free process. google.comsci-hub.se This approach is economically attractive as it utilizes readily available fats and oils. However, the reaction product is a complex mixture of sucrose esters, monoglycerides (B3428702), and diglycerides, which may be desirable for certain applications but requires further separation if a pure sucrose ester is needed. google.comsci-hub.se

Table 2: Efficacy of Different Acyl Donors in this compound Synthesis

| Acyl Donor | Reaction Byproduct | Key Advantages | Key Disadvantages |

| Methyl Stearate | Methanol | Readily available, cost-effective. ekb.egfoodadditives.net | Reversible reaction requires byproduct removal; may require higher temperatures. sci-hub.se |

| Vinyl Stearate | Acetaldehyde | Irreversible reaction, allows for lower reaction temperatures, high monoester yield. google.com | Vinyl esters can be more expensive to produce. |

| Triglycerides (e.g., Tallow, Palm Oil) | Glycerides (mono-, di-) | Utilizes inexpensive, readily available fats and oils. google.comsci-hub.se | Produces a complex mixture of products. google.comsci-hub.se |

While transesterification is more common commercially, direct esterification of sucrose with stearic acid is another synthetic route. This method avoids the intermediate step of preparing a fatty acid ester. However, it is generally considered that sucrose esters cannot be efficiently prepared by the direct esterification of sucrose with a fatty acid under typical conditions due to the low reactivity of the hydroxyl groups of sucrose and the potential for caramelization at the high temperatures required. google.com

Despite these challenges, research has demonstrated the feasibility of direct esterification in high-boiling aprotic dipolar solvents like N-methylpyrrolidone (NMP) at elevated temperatures (e.g., 170°C) and under reduced pressure. Under these conditions, high conversions of stearic acid (up to 98%) can be achieved, yielding a mixture of mono-, di-, and triesters.

Optimizing reaction parameters is critical for controlling the synthesis of this compound, influencing both the yield and the distribution of mono- and polyesters.

Temperature: The reaction temperature significantly affects the reaction rate. In solvent-free transesterification, temperatures are typically maintained between 110°C and 140°C. google.com Below this range, the reaction rate is substantially slow, while temperatures above 140°C can lead to the charring and degradation of sucrose. google.comresearchgate.net For direct esterification in a solvent, temperatures can reach up to 170°C. When using more reactive acyl donors like vinyl esters, the reaction can be carried out at much lower temperatures, around 30-50°C. google.com

Molar Ratios: The molar ratio of sucrose to the acyl donor is a key factor in determining the degree of esterification. A higher molar ratio of the acyl donor to sucrose generally favors the formation of higher substituted sucrose esters. Conversely, to obtain a higher proportion of sucrose monoesters, a molar excess of sucrose is often used, though this can complicate purification. The optimal ratio depends on the desired product composition and the specific reaction system. For instance, in one study on direct esterification, a sucrose to stearic acid molar ratio of 1:6 was used.

Reaction Time: The duration of the reaction is optimized to maximize the conversion of reactants while minimizing the formation of degradation products. Reaction times can vary widely depending on the other parameters. For example, solvent-free transesterification may require several hours (e.g., 3-4 hours), while direct esterification at high temperatures might take up to 18 hours to reach high conversion. assemblingsugars.fr The use of highly efficient catalytic systems or reactive acyl donors can significantly shorten the required reaction time.

Table 3: Optimization of Reaction Parameters in this compound Synthesis

| Parameter | Typical Range/Value | Effect on Reaction |

| Temperature | 110 - 170°C | Increases reaction rate but can cause sucrose degradation at higher temperatures. google.com |

| Molar Ratio (Sucrose:Acyl Donor) | Varies (e.g., 1:1 to 1:6) | Influences the degree of esterification (mono- vs. polyesters). ekb.eg |

| Reaction Time | 3 - 18 hours | Longer times can increase yield but also risk byproduct formation. ui.ac.id |

Exploration of Solvent-Free Synthesis Techniques

Direct Esterification Processes with Stearic Acid

Enzymatic Synthesis of this compound Esters

Enzymatic synthesis of sucrose esters offers a highly selective and environmentally favorable alternative to chemical methods. e3s-conferences.orgmdpi.com Lipases (EC 3.1.1.3) are the primary biocatalysts used, capable of catalyzing esterification and transesterification reactions under specific conditions. scielo.br This biological approach minimizes the formation of unwanted by-products and colorization that often occur at the high temperatures required for chemical synthesis. e3s-conferences.orgdss.go.th

The enzymatic production of this compound primarily involves two types of reactions: esterification and transesterification. scielo.br

Esterification : This is a direct reaction between sucrose and stearic acid. ui.ac.id In this process, a lipase (B570770) catalyzes the formation of an ester bond between one of the hydroxyl groups of the sucrose molecule and the carboxyl group of stearic acid, releasing a molecule of water as a by-product. The reaction is reversible, and the presence of water can lead to the hydrolysis of the formed ester, which presents a challenge for achieving high yields. mdpi.com

Transesterification : This reaction involves the transfer of an acyl group from an activated stearic acid ester, typically a simple alkyl ester like methyl stearate or vinyl stearate, to the sucrose molecule. ekb.egresearchgate.netembrapa.br The use of vinyl esters as acyl donors can make the reaction irreversible, as the co-product, vinyl alcohol, tautomerizes to acetaldehyde. Transesterification with methyl stearate produces methanol as a by-product, which can be removed to shift the reaction equilibrium towards product formation. ekb.egresearchgate.net This method is often preferred as it can lead to higher conversion rates compared to direct esterification. researchgate.net For instance, a solvent-free transesterification reaction between sucrose and methyl stearate using a K₂CO₃ catalyst has been shown to achieve a methyl stearate conversion of over 99%. researchgate.net

The choice of lipase is critical as it dictates the reaction's efficiency and the regioselectivity of the acylation, determining which of sucrose's eight hydroxyl groups is esterified. researchgate.net Lipases from different microbial sources exhibit varying specificities.

Commonly Used Lipases : Immobilized lipases are frequently employed for their stability and reusability. nih.gov Prominent examples include Candida antarctica lipase B (CALB, often sold as Novozym 435), Rhizomucor miehei lipase (RML, sold as Lipozyme RM IM), and lipases from Candida rugosa and Thermomyces lanuginosus. scielo.brui.ac.idembrapa.brresearchgate.netresearchgate.net

Regioselectivity : Lipases often show a high degree of regioselectivity, primarily acylating the primary hydroxyl groups of sucrose (at positions 6, 1', and 6') due to lower steric hindrance. For example, enzymatic synthesis often favors the production of sucrose-6-O-monoesters. The selectivity can be influenced by the reaction conditions, including the solvent and the nature of the acyl donor. sci-hub.se The use of biocatalysis offers a significant advantage over chemical synthesis, which typically produces a more complex and less defined mixture of regioisomers. embrapa.br

Activity Profiles : The catalytic activity of lipases is profoundly influenced by the reaction environment. For example, Candida antarctica lipase B has been shown to be effective in synthesizing sucrose esters, achieving high yields. e3s-conferences.orgmdpi.com In one study, C. antarctica lipase was used to catalyze the reaction between methyl esters and sucrose, reaching a yield of 90.45%. e3s-conferences.org The enzyme's performance is tied to factors like temperature, pH, and the presence of organic solvents. ui.ac.idanalis.com.my

The reaction medium plays a pivotal role in the enzymatic synthesis of this compound, primarily because of the poor mutual solubility of the hydrophilic sucrose and the lipophilic stearic acid. mdpi.comresearchgate.net

Organic Solvents : Organic solvents are often used to co-solubilize the substrates and create a favorable environment for the lipase. sci-hub.se The choice of solvent is crucial; polar solvents can dissolve sucrose but may inactivate the enzyme, while non-polar solvents are better for lipase activity but poor at dissolving sucrose. mdpi.com

Common Solvents : Solvents such as n-hexane, tert-butanol, 2-methyl-2-butanol (B152257) (2M2B), and dimethyl sulfoxide (DMSO) have been used. ui.ac.idresearchgate.nettandfonline.com For example, yields of 10% to 24% for fructose (B13574) and glucose esters of stearic acid were achieved using immobilized Candida and Mucor miehei lipases in tert-butyl alcohol. researchgate.net Ionic liquids are also being explored as "green" alternatives to conventional organic solvents, as they can enhance sugar solubility while maintaining enzyme activity. mdpi.comanalis.com.my

Solvent-Free Systems : To create more cost-effective and environmentally friendly processes, solvent-free systems are being developed. ekb.egmdpi.com In these systems, one of the substrates, typically the fatty acid or its methyl ester, acts as the solvent. ekb.eg

Water Content : Water activity (aw) is a critical parameter in enzymatic esterification. mdpi.com A minimal amount of water is essential to maintain the lipase's catalytically active conformation. However, excess water, which is also a by-product of esterification, can shift the reaction equilibrium back towards hydrolysis, reducing the ester yield. mdpi.com To manage water content, molecular sieves or silica (B1680970) gel are often added to the reaction medium to adsorb water as it is formed. nih.govmdpi.com In one study on glucose stearate synthesis, adding 2% (w/v) silica gel to adsorb water was part of the optimized conditions that led to an 87.2% esterification rate. nih.gov

To maximize the yield and control the composition of this compound, several reaction parameters must be carefully optimized.

Incubation Time : The reaction time required to reach maximum yield varies. One study found that for the synthesis of sucrose esters using Candida antarctica lipase, the optimal reaction time was 10 hours, achieving a 90.45% yield. e3s-conferences.orgresearchgate.net Another study using Candida rugosa lipase found optimal times of 12 to 18 hours. ui.ac.id

Temperature : Lipase activity is temperature-dependent. An optimal temperature must be found that maximizes reaction rate without causing enzyme denaturation. ui.ac.id For Candida rugosa lipase, the optimal temperature for esterification was found to be 30°C. ui.ac.id A study on fructose stearate synthesis identified an optimal temperature of 59°C. tandfonline.com In contrast, some thermostable lipases can operate at temperatures of 60-70°C. e3s-conferences.organalis.com.my

Substrate Stoichiometry : The molar ratio of the acyl donor (stearic acid or its ester) to sucrose significantly affects the product distribution (mono-, di-, or polyesters). ui.ac.id An excess of the acyl donor is often used to drive the reaction towards ester formation. tandfonline.com However, a very high concentration of fatty acid can sometimes inhibit the enzyme. nih.gov In a study using Candida rugosa lipase, the optimal mole ratio of fatty acid to sucrose was found to be as high as 40:1 and 64:1 for fatty acids from different oil sources. ui.ac.id For the synthesis of fructose stearate, an optimal stearic acid/fructose molar ratio of 4.9 was determined. tandfonline.com

Table 1: Optimization of Reaction Parameters for Enzymatic Sucrose Ester Synthesis

This table presents findings from various studies on the optimization of enzymatic synthesis.

| Enzyme Source | Substrates | Optimal Temperature (°C) | Optimal Time (h) | Optimal Substrate Molar Ratio (Acid:Sucrose) | Yield (%) | Reference |

| Candida antarctica | Methyl Ester & Sucrose | 30-33 | 10 | - | 90.45 | e3s-conferences.orgresearchgate.net |

| Candida rugosa | Fatty Acid & Sucrose | 30 | 12-18 | 40:1 / 64:1 | ~20 | ui.ac.id |

| Immobilized Lipase | Fructose & Stearic Acid | 59 | - | 4.9:1 | 65 | tandfonline.com |

| Immobilized Lipase | Glucose & Stearic Acid | 40 | 48 | 2:1 | 87.2 | nih.gov |

Influence of Organic Solvent Systems and Water Content in Enzymatic Reactions

Compositional Control and Purity Enhancement in this compound Synthesis

The product of a typical this compound synthesis is a mixture containing unreacted starting materials, the desired monoester, and various di- and polyesters. tandfonline.com For many applications, particularly in the food and pharmaceutical industries, a high proportion of the monoester is required. nih.gov

Several laboratory and industrial techniques are employed to separate sucrose monostearate from the crude reaction mixture and enrich its concentration.

Solvent Extraction : This method leverages the different solubilities of the components. For example, unreacted fatty acid methyl esters and some of the more lipophilic diesters can be removed by washing the crude product with a non-polar solvent like petroleum ether. cdnsciencepub.com

Chromatographic Methods :

Thin-Layer Chromatography (TLC) : TLC is primarily used for analytical separation to identify the components in a mixture, such as monoesters, diesters, and higher esters. nih.govcerealsgrains.org For instance, using a developing solvent system of chloroform (B151607) and methanol (e.g., 4:1 v/v), different ester forms can be separated based on their polarity. cerealsgrains.org

Column Chromatography : For preparative separation, column chromatography with a stationary phase like silica gel is effective. tandfonline.comcdnsciencepub.comcerealsgrains.org By eluting with a gradient of solvents, such as a chloroform/methanol mixture, fractions enriched in monoesters can be isolated from di- and higher esters. cdnsciencepub.comcerealsgrains.org

Supercritical Fluid Chromatography (SFC) : SFC is an advanced analytical technique that offers fast and high-resolution separation of sucrose esters. nih.gov It can effectively separate mono-, di-, and even tetra-esters in a much shorter time (e.g., 15 minutes) compared to conventional HPLC. nih.gov

Metallic Salt Precipitation : An improved metallic salt method can be used for purification. This process involves using a salt like calcium chloride to precipitate residual soap (e.g., potassium stearate) from the crude mixture, which is a common byproduct in chemical synthesis routes. researchgate.net

Table 2: Chromatographic Separation of Sucrose Esters

This table outlines different chromatographic techniques used for the analysis and separation of sucrose esters.

| Technique | Stationary Phase | Mobile Phase / Eluent | Purpose | Reference |

| Thin-Layer Chromatography (TLC) | Silica Gel G | Chloroform/Methanol (4:1, v/v) | Analytical separation of mono-, di-, and higher esters | cerealsgrains.org |

| Column Chromatography | Silicic Acid | Methanol/Chloroform solutions | Preparative separation of monoesters from higher esters | cdnsciencepub.com |

| HPLC-ELSD | - | Gradient of Water and Methanol/Tetrahydrofuran (B95107) | Quantitative analysis and separation of complex mixtures | tandfonline.com |

| Supercritical Fluid Chromatography (SFC) | Silica Gel Reversed-Phase | Carbon Dioxide (mobile phase) & Methanol (modifier) | Fast, high-resolution separation of mono- to tetra-esters | nih.gov |

Analysis of Ester Distribution (Mono-, Di-, Tri-, and Polyesters)

Chromatographic Separation Techniques

The analysis of the complex mixtures resulting from this compound synthesis relies heavily on chromatographic methods. These techniques separate the components based on their physical and chemical properties, such as polarity, size, and affinity for the stationary phase.

High-Performance Liquid Chromatography (HPLC) is the most prevalent method for analyzing the ester distribution of this compound. nih.gov

Reversed-Phase HPLC (RP-HPLC) : This is a common approach where a nonpolar stationary phase (like C18 or RP-18) is used with a polar mobile phase. tandfonline.comresearchgate.net The separation occurs based on the lipophilicity of the esters; the more lipophilic higher esters (di-, tri-) elute later than the more hydrophilic monoesters. Gradient elution, where the mobile phase composition is changed during the run (e.g., varying the ratio of methanol and water), is often employed to achieve a complete separation of mono- through octa-esters in a single analysis. researchgate.net Detectors such as Refractive Index (RI), Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD) are typically used, as sucrose esters lack a strong UV chromophore. nih.govtandfonline.comjst.go.jp

Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) : This technique separates molecules based on their size in solution. It is a compendial method for determining the content of mono-, di-, tri-, and polyesters. ugent.befao.org Using a series of styrene-divinylbenzene copolymer columns and tetrahydrofuran (THF) as the mobile phase, the larger, higher-molecular-weight polyesters elute first, followed by triesters, diesters, and finally monoesters. fao.org

The following table shows typical retention times for this compound esters using a GPC-HPLC method.

Table 1: Typical HPLC-GPC Retention Times for Sucrose Esters

| Ester Group | Fatty Acid | Retention Time (minutes) |

|---|---|---|

| Monoester | Stearic acid | 39.0 |

| Diester | Stearic acid | 37.0 |

| Triester | Stearic acid | 35.7 |

Data sourced from the FAO/WHO Compendium of Food Additive Specifications. fao.org

Supercritical Fluid Chromatography (SFC)nih.govnih.govnih.govGas Chromatography (GC) can also be used, but it typically requires derivatization of the sucrose esters to increase their volatility. nih.govoup.com The free hydroxyl groups on the sucrose moiety are often converted to trimethylsilyl (B98337) (TMS) ethers through silylation or acetylated before injection into the GC system. nih.govoup.comresearchgate.net GC methods have been developed specifically for the determination of sucrose monoesters in food additive premixes. oup.com Another approach involves alkaline hydrolysis of the entire ester mixture to liberate sucrose, which is then derivatized and quantified by GC-MS. However, this method determines the total sucrose ester content rather than the distribution of individual esters. researchgate.netnih.gov

Thin-Layer Chromatography (TLC) offers a simpler, more rapid, and less expensive method for the qualitative or semi-quantitative analysis of sucrose ester distribution. nih.gov Using a silica gel plate and a mobile phase such as a toluene-ethyl acetate-methanol-water mixture, monoesters can be separated from higher esters based on their different polarities, which result in different Rf values. nih.gov

Research Findings on Ester Distribution in Commercial Products

The composition of commercial this compound products varies significantly depending on the intended application and is a direct result of the manufacturing and purification processes. Analysis of these products reveals a wide range of ester distributions.

The table below presents the composition of various commercial sucrose esters, highlighting the different proportions of mono-, di-, tri-, and higher esters. This distribution directly influences the HLB value and functional properties of the product.

Table 2: Composition of Commercial Sucrose Esters

| Product | Monoester (%) | Diester (%) | Tri- & Polyester (B1180765) (%) |

|---|---|---|---|

| This compound S-170 | 20 | 25 | 55 |

| This compound S-270 | 20 | 25 | 55 |

| This compound S-570 | 40 | 30 | 30 |

| This compound S-770 | 50 | 30 | 20 |

| This compound S-970 | 60 | 25 | 15 |

| This compound S-1170 | 70 | 20 | 10 |

| This compound S-1570 | 80 | 15 | 5 |

| This compound S-1670 | 80 | 20 | - |

Data adapted from various sources. nih.govsci-hub.semdpi.com

The precise control and subsequent analysis of the ester distribution are paramount. These analytical methodologies provide the necessary tools to characterize this compound products, ensuring their quality, consistency, and suitability for various industrial applications.

Supramolecular Assemblies and Phase Behavior of Sucrose Stearate Systems

Fundamental Self-Assembly Mechanisms in Aqueous and Non-Aqueous Media

Sucrose (B13894) stearate (B1226849), a nonionic surfactant, exhibits rich phase behavior in both water and oil-based systems. Its amphiphilic nature, consisting of a hydrophilic sucrose head and a lipophilic stearate tail, drives the formation of various supramolecular structures. In aqueous solutions, above a certain concentration and temperature, sucrose stearate molecules aggregate to minimize the unfavorable contact between their hydrophobic tails and water. This leads to the spontaneous formation of structures such as micelles, vesicles, and liquid crystalline phases. arxiv.orgresearchgate.net The specific architecture of these assemblies is influenced by factors like concentration, temperature, and the presence of other molecules. cibtech.orgresearchgate.net In non-aqueous, non-polar environments like n-decane, this compound can form reverse lyotropic liquid crystals. researchgate.net

Formation and Characterization of Micellar Aggregates

Above the critical micelle concentration (CMC), this compound monomers in an aqueous solution begin to self-assemble into micelles. arxiv.org These are typically spherical or cylindrical aggregates where the hydrophobic stearate chains form a core, shielded from the water by the hydrophilic sucrose heads which form the outer shell. ugent.be The formation of these micellar structures is a dynamic equilibrium, with monomers constantly exchanging with the micelles.

The size and shape of these micelles are influenced by the balance between the size of the hydrophilic head group and the hydrophobic tail, a concept captured by the critical packing parameter (Ns). Spherical micelles form when Ns is less than 0.33, while cylindrical micelles are favored when Ns is between 0.33 and 0.5. ugent.be Studies on sucrose 6-O-monoesters have shown that for those with shorter alkyl chains, the cross-sectional area of the aggregate is constant, likely dictated by the size of the sucrose head. For longer chain esters, this area becomes dependent on the alkyl chain length. researchgate.net The aggregation number, or the number of monomers per micelle, can also vary, sometimes depending on the ester concentration, particularly for shorter chain variants. researchgate.net As the concentration of this compound increases up to 10% (wt), the micellar structure becomes progressively stronger. alfa-chemistry.com

Investigation of Vesicle and Multilamellar Vesicle Structures

Under certain conditions, this compound can form vesicles, which are spherical structures composed of one or more concentric bilayers. These are also known as niosomes in the context of nonionic surfactants. nih.govconicet.gov.ar The formation of these vesicular structures is often observed at concentrations above the critical aggregation concentration (CAC). worktribe.comresearchgate.net For instance, this compound C-1807, with an intermediate HLB of 7, forms multilamellar vesicles in aqueous solutions at concentrations beyond its CAC. worktribe.com

The presence of a small proportion of distearate in a this compound blend appears to be a key factor in the formation of vesicles at low concentrations. nih.gov Electron microscopy studies have confirmed the formation of closed vesicles with diameters ranging from 50 to 600 nm for a this compound mixture with an HLB of 7. uni-sofia.bg More hydrophilic this compound (HLB = 15) has been observed to form closed vesicles of two predominant sizes, approximately 25 nm and 200 nm, at concentrations between 0.01 and 1 wt%. uni-sofia.bg

These vesicles can entrap aqueous solutes and have been shown to be stable for extended periods. tandfonline.comtandfonline.com The stability of these vesicles can be affected by pH, with some formulations showing colloidal instability at acidic pH values. nih.govconicet.gov.ar Shear forces can also induce transitions in these systems; for example, a lamellar phase containing large multilamellar vesicles can transform into an "onion phase" of densely packed vesicles under shear at elevated temperatures. researchgate.netnih.gov

Identification and Analysis of Lamellar Liquid Crystalline Phases

At higher concentrations, typically between 15% and 35% (wt) in water, this compound can form lamellar liquid crystalline phases. alfa-chemistry.comresearchgate.net These phases consist of stacked bilayers of this compound molecules separated by layers of water. tandfonline.com The presence of these ordered structures gives the system unique rheological properties, often resulting in a gel-like consistency. A fully developed lamellar liquid crystal is typically observed at around 40% (wt) this compound. alfa-chemistry.comresearchgate.net

The formation and properties of these liquid crystalline phases can be influenced by the addition of other surfactants or oils. For instance, the addition of oleyl polyoxyethylene (20) surfactant (Brij98) can enable the formation of a liquid crystal phase at lower concentrations and temperatures. cibtech.org The introduction of an oil like isopropyl myristate can then induce a transition from a hexagonal liquid crystal to a lamellar liquid crystal structure. cibtech.org Similarly, in a system containing this compound, Brij 97, and oleic acid, lamellar liquid crystals can be formed, with the microstructure and rheological properties being adjustable by altering the component ratios. tandfonline.com

Polarizing optical microscopy is a key technique for identifying these phases, revealing characteristic textures such as "oily streaks" and "mosaic" patterns for lamellar phases. researchgate.net Small-angle X-ray scattering (SAXS) is also used to determine the structure, such as the repeat distance between the lamellar layers. tandfonline.com

Determination of Critical Micellar/Aggregation Concentration (CMC/CAC)

The critical micelle concentration (CMC) or critical aggregation concentration (CAC) is a fundamental parameter that marks the onset of self-assembly of surfactant molecules into organized structures like micelles or vesicles. arxiv.org Below the CMC/CAC, this compound exists primarily as individual molecules (monomers) in solution. Above this concentration, the monomers are in equilibrium with the aggregates. arxiv.org

Several experimental methods are employed to determine the CMC/CAC. A common technique is surface tension measurement, where the surface tension of the solution is plotted against the logarithm of the surfactant concentration. A distinct break in the curve indicates the CMC/CAC. alfa-chemistry.com For ionic surfactants, conductivity measurements can be used, as the formation of micelles leads to a change in the slope of the conductivity versus concentration plot. alfa-chemistry.comumcs.pl Fluorescence spectroscopy is another sensitive method that utilizes a probe whose fluorescence properties change upon incorporation into the hydrophobic core of a micelle. alfa-chemistry.com

For this compound, the CMC/CAC is influenced by factors such as the length of the fatty acid chain and the degree of esterification. Generally, the CMC decreases as the length of the hydrophobic tail increases. arxiv.org For a series of sucrose stearates and palmitates, the CAC values were found to first decrease and then increase as the proportion of monoesters decreased. researchgate.netdntb.gov.ua The addition of a co-solvent like ethanol (B145695) can also affect the CMC, often leading to a decrease, particularly for less water-soluble sucrose stearates. ugent.be

| This compound Type | Method | CMC/CAC | Source |

| This compound C-1807 (HLB 7) | Surface Tension | 5.4×10⁻⁴ wt% | worktribe.com |

| Sucrose monostearate | Not Specified | 1.0 x 10⁻⁵ M | researchgate.net |

| Sucrose stearates (general) | Not Specified | Varies with monoester content | researchgate.netdntb.gov.ua |

Structural Determinants of Self-Assembly Behavior

The self-assembly of this compound into various supramolecular structures is not random but is governed by the intrinsic molecular properties of the surfactant. The balance between the hydrophilic and lipophilic portions of the molecule is a key determinant of the final aggregate morphology.

Hydrophilic-Lipophilic Balance (HLB) Value and its Influence on Aggregate Morphology

The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale that quantifies the degree to which a surfactant is hydrophilic or lipophilic. nih.gov For sucrose esters, the HLB value is primarily determined by the degree of esterification (the number of fatty acid chains attached to the sucrose head) and the length of these fatty acid chains. arxiv.orgnih.gov A higher monoester content leads to a higher HLB value, indicating greater hydrophilicity. arxiv.orgalexmo-cosmetics.de Conversely, a higher proportion of di- and higher esters results in a more hydrophobic surfactant with a lower HLB value. arxiv.org

The HLB value has a profound influence on the type of aggregate structure that forms in a given system. nih.gov

Low HLB (e.g., 1-6): Surfactants with low HLB values, such as those with a high degree of esterification, are more lipophilic. In bigel systems, sucrose esters with HLB values of 1 and 2 were found to contribute to a more elastic and solid-like behavior compared to an ester with an HLB of 6. nih.govresearchgate.net These low HLB surfactants are generally favored for forming water-in-oil (W/O) emulsions. nih.gov

Intermediate HLB (e.g., 7-11): Sucrose stearates with intermediate HLB values exhibit unique properties. For example, a this compound with an HLB of 7 can form multilamellar vesicles. worktribe.comresearchgate.net Those with HLB values around 9 to 11 have shown a notable ability to form gels. researchgate.net

High HLB (e.g., 12-16): Highly hydrophilic sucrose stearates, such as those with a high monoester content (e.g., HLB 15), are well-suited for forming oil-in-water (O/W) emulsions. nih.govrahn-group.com They can act as "swellants" in the formation of lamellar liquid crystalline networks in these emulsions. rahn-group.com A this compound with an HLB of 15 has been observed to form vesicles in dilute aqueous solutions. uni-sofia.bg In O/W emulsions, higher HLB values generally correlate with better stability and smaller droplet size. nih.gov

The interplay between different sucrose esters with varying HLB values can be used to fine-tune the properties of a system. For example, in lamellar liquid crystalline emulsions, a combination of a high HLB sucrose ester (swellant) and a medium HLB one (gellant) is often used to create a stable network structure. rahn-group.com

Role of Degree of Esterification and Fatty Acid Chain Length

The self-assembly of this compound into various supramolecular structures is significantly influenced by both the degree of esterification and the length of the fatty acid chain. These molecular characteristics dictate the hydrophilic-lipophilic balance (HLB) of the surfactant, which in turn governs its behavior in aqueous and oil-based systems. arxiv.orgresearchgate.net

The degree of esterification, which refers to the number of fatty acid chains attached to the sucrose headgroup (ranging from one to eight), is a primary determinant of the surfactant's properties. arxiv.orgresearchgate.net A higher proportion of monoesters results in a more hydrophilic surfactant with a higher HLB value. rahn-group.com Conversely, an increase in the content of di-, tri-, and higher esters leads to a more lipophilic character and a lower HLB. arxiv.org This variability allows for the creation of a wide range of sucrose esters suitable for different applications. nih.gov For instance, the emulsifying properties of sucrose esters are directly affected by the degree of esterification; a higher degree can create steric hindrance that inhibits hydrolysis. nih.gov

The length of the fatty acid chain also plays a crucial role in the phase behavior and functionality of this compound. Generally, as the length of the fatty acid tail increases, the surfactant becomes more lipophilic. arxiv.orgnih.gov This impacts properties such as the critical micelle concentration (CMC), which tends to decrease with a longer alkyl chain. arxiv.org For example, the stability of emulsions can be affected, with mono-esters showing decreased stability as the carbon chain length of the fatty acid decreases under acidic conditions. nih.gov

Research has shown that the position of the fatty acid attachment on the sucrose molecule can have an even greater effect on properties like the phase transition temperature than the chain length itself. arxiv.org For sucrose monoesters with a lauroyl chain (12 carbons), changing the attachment position from 1' to 6 resulted in an increase in the phase transition temperature from 46.2°C to 65.8°C. arxiv.org In contrast, increasing the fatty acid chain length from 12 to 16 carbons for the 6-isomer only increased the transition temperature by 6.6°C. arxiv.org

The interplay between the degree of esterification and fatty acid chain length is therefore critical in determining the supramolecular structures formed, such as micelles, vesicles, and lamellar phases. arxiv.org

Table 1: Influence of Fatty Acid Chain Position and Length on Phase Transition Temperature of Sucrose Monoesters

| Fatty Acid Chain | Attachment Position | Phase Transition Temperature (°C) |

| Lauroyl (C12) | 1' | 46.2 |

| Lauroyl (C12) | 6 | 65.8 |

| Stearoyl (C16) | 1' | 53.8 |

| Stearoyl (C16) | 6 | 72.4 |

Data sourced from arXiv arxiv.org

Application of Molecular Packing Parameter Theory to Supramolecular Structures

The concept of the molecular packing parameter, or critical packing parameter (P), provides a theoretical framework for predicting the type of supramolecular aggregate that a surfactant like this compound will form in a solution. researchgate.net This parameter is defined by the equation:

P = v / (a * l)

where:

v is the volume of the hydrophobic tail.

a is the effective area of the hydrophilic headgroup at the aggregate surface.

l is the length of the hydrophobic tail. researchgate.net

The value of P determines the preferred curvature of the surfactant interface and thus the geometry of the resulting self-assembled structure. researchgate.net

P < 1/3: Spherical micelles are typically formed.

1/3 < P < 1/2: The formation of non-spherical or cylindrical (worm-like) micelles is favored. researchgate.net

1/2 < P ≤ 1: Flexible bilayers, vesicles, or lamellar phases are expected to form. researchgate.netcibtech.org

P > 1: Inverted structures, such as reverse micelles, are formed.

For this compound, its aqueous solutions often form lamellar liquid crystals, which corresponds to a packing parameter in the range of 1/2 ≤ P ≤ 1. cibtech.org However, the exact structure can be influenced by factors such as temperature and the presence of co-surfactants. For instance, wormlike micelles, which have a packing parameter between 1/3 and 1/2, have been proposed to exist in this compound solutions at elevated temperatures. researchgate.net

Furthermore, the formation of closed vesicles has been observed in solutions of a more hydrophilic this compound (70 wt% monoesters, HLB = 15). researchgate.net Vesicle formation is optimal within a packing parameter range of 1/2 to 1. researchgate.net The addition of a co-surfactant can alter the effective packing parameter of the system. For example, when this compound is mixed with a surfactant like oleyl polyoxyethylene (20) (Brij98), which has a smaller packing parameter, the system tends to form hexagonal liquid crystals, corresponding to a mixed packing parameter between 1/3 and 1/2. cibtech.org

Table 2: Relationship Between Molecular Packing Parameter (P) and Supramolecular Structure

| Packing Parameter (P) Value | Predominant Supramolecular Structure | Example in this compound Systems |

| < 1/3 | Spherical Micelles | - |

| 1/3 < P < 1/2 | Cylindrical/Worm-like Micelles | Observed at elevated temperatures; in mixtures with co-surfactants like Brij98. researchgate.netcibtech.org |

| 1/2 < P ≤ 1 | Vesicles/Lamellar Phases | Common in aqueous solutions; observed in hydrophilic this compound solutions. researchgate.netcibtech.org |

| > 1 | Inverted Micelles | - |

Phase Diagrams and Temperature-Dependent Transitions in this compound Systems

Analysis of Temperature-Induced Phase Changes

The phase behavior of this compound in aqueous solutions is highly sensitive to temperature, exhibiting distinct transitions that alter the system's physical properties. A notable characteristic is the transition from a turbid or translucent state at lower temperatures to a clear solution at a specific, higher temperature. For aqueous solutions of industrial-grade this compound (1 to 8 wt%), this transition to transparency typically occurs above 48°C. researchgate.net

Early studies on this compound (composed of 70% stearic and 30% palmitic fatty acids, with 70 wt% monoester content) in water identified a phase transition at approximately 43°C. uni-sofia.bg Below this temperature and at concentrations under 10 wt%, the system was described as a two-phase region containing undissolved solid and a micellar solution. uni-sofia.bg Above 43°C, it transitioned to a clear micellar solution. uni-sofia.bg

Rheological studies have further elucidated these temperature-dependent transitions. The apparent viscosity of this compound solutions often increases with temperature, reaching a peak value around 48°C for various concentrations. researchgate.netuni-sofia.bg This viscosity peak is followed by a slight decrease at even higher temperatures. uni-sofia.bg This behavior is attributed to changes in the molecular assemblies. At lower temperatures (e.g., 25°C), solutions may behave as Newtonian liquids or exhibit gel-like, shear-thinning behavior at higher concentrations (e.g., 5 wt%). uni-sofia.bg The peak in viscosity at around 48°C is strongly suggestive of the formation of entangled, thread-like molecular assemblies. researchgate.netuni-sofia.bg

Differential scanning calorimetry (DSC) and microscopy have helped to establish partial phase diagrams, revealing a transition from a lamellar gel to a lamellar liquid crystalline phase upon heating. researchgate.net At low concentrations, this transition can be tracked through rheological measurements. researchgate.net Furthermore, above a critical temperature of 43°C, a shear-induced transition from a lamellar phase to a stable "onion phase" (multilamellar vesicles) has been observed. researchgate.net

Table 3: Temperature-Dependent Phenomena in Aqueous this compound Solutions

| Temperature Range | Observed Phenomena | Proposed Supramolecular Structure |

| 20 to < 43°C | Translucent or turbid appearance; Newtonian or shear-thinning behavior. researchgate.netuni-sofia.bg | Undissolved solid in micellar solution; multilamellar vesicles. researchgate.netuni-sofia.bg |

| ~43°C | Onset of transition to clear solution; critical temperature for shear-induced phase transition. researchgate.netuni-sofia.bg | Lamellar gel to lamellar liquid crystalline phase transition. researchgate.net |

| ~48°C | Peak in apparent viscosity; solution becomes transparent. researchgate.netuni-sofia.bg | Entangled, thread-like molecular assemblies. researchgate.netuni-sofia.bg |

| > 48°C | Slight decrease in viscosity, but remains higher than at low temperatures. researchgate.netuni-sofia.bg | Micellar solution; wormlike micelles. researchgate.netuni-sofia.bg |

Construction of Ternary and Pseudo-Ternary Phase Diagrams (e.g., with Oil, Co-surfactants)

Ternary and pseudo-ternary phase diagrams are essential tools for mapping the phase behavior of three-component systems, typically consisting of this compound, an oil phase, and an aqueous phase. mdpi.comdergipark.org.tr In a pseudo-ternary diagram, two of the components are often grouped together as a single variable, such as a surfactant/co-surfactant mixture (Smix). mdpi.comdergipark.org.tr These diagrams are constructed by systematically varying the concentrations of the components and observing the resulting phases, allowing for the identification of regions where stable microemulsions, liquid crystals, or other phases exist. mdpi.comdergipark.org.tr

The construction of these diagrams is crucial for formulation design, as it determines the concentration ranges that yield desired structures like oil-in-water or water-in-oil microemulsions. mdpi.com For example, a pseudo-ternary phase diagram can be used to visualize the microemulsion region for a system containing this compound, an essential oil, a co-surfactant, and water. mdpi.com The size and location of the microemulsion region are strongly influenced by the type of oil, the nature of the sucrose ester (e.g., fatty acid chain length), and the ratio of surfactant to co-surfactant. mdpi.com

Studies have shown that adding an oil phase to a water/surfactant system can lower the temperature and surfactant concentration required for the formation of liquid crystalline aggregates. cibtech.org The type of oil and co-surfactant can also induce phase transitions. For instance, in a system of this compound (S1570) and Brij98 in water, which forms a hexagonal liquid crystal phase, the introduction of isopropyl myristate (IPM) as the oil phase can cause a transition to a lamellar liquid crystal structure. cibtech.org This is because the oil solubilizes in the surfactant layer, altering the molecular packing parameter. cibtech.org

The water titration method is commonly used to construct these diagrams. dergipark.org.trtaylorandfrancis.com Mixtures of oil and the surfactant/co-surfactant are prepared at various ratios, and water is added dropwise until a phase transition, such as a change from a clear microemulsion to a turbid emulsion, is observed. dergipark.org.tr

Interactions with Co-Surfactants and Formulation Components

Effects of Binary Surfactant Mixtures on Self-Assembly

The self-assembly behavior of this compound can be significantly modified by mixing it with other surfactants, creating binary systems with unique properties that differ from the individual components. cibtech.org These mixed systems are often more surface-active and can form desired structures at lower concentrations and temperatures. cibtech.org

The choice of co-surfactant and its ratio to this compound can be used to fine-tune the properties of the resulting formulation. For instance, combining this compound with other oleogelators like monoglycerides (B3428702) (MG) or hard-fat (HF) has been shown to create more well-structured oleogels with higher hardness and viscoelasticity compared to the single components. mdpi.com This synergistic effect is attributed to favorable interactions, such as hydrogen bonding, between the different oleogelators, leading to a more organized and reinforced network structure. mdpi.com

Conversely, not all combinations result in synergistic improvements. The interaction between this compound and lecithin (B1663433) in oleogels, for example, did not show a significant enhancement in structure, suggesting that the self-assembly is highly dependent on the specific molecular interactions between the chosen surfactants. mdpi.com The presence of an oil phase can further influence these interactions, promoting the gelling potential of this compound, especially at higher production temperatures. researchgate.net

Synergistic Interactions with Phospholipids (B1166683) (e.g., Lecithin, Phosphatidylethanolamine)

The interaction between this compound and phospholipids, such as lecithin and soybean phosphatidylethanolamine (B1630911) (SPEA), demonstrates significant synergistic effects, leading to modifications in the self-assembly, structure, and stability of various systems. These interactions are crucial in the formation and performance of oleogels and emulsions.

Research into bi-component oleogels has shown that combining sucrose esters (SEs) with soy lecithin can lead to a synergistic effect in structuring sunflower oil, particularly at a 7:3 ratio of SE to lecithin. researchgate.net Analysis of these mixed systems revealed that as the ratio of lecithin increases, the peak temperature, shape, and enthalpy of crystallization and melting decrease. researchgate.net This suggests that lecithin modifies the self-assembly of the sucrose esters. Further evidence from small-angle X-ray diffraction (SAXD) profiles showed new peaks for the mixed oleogels, indicating a modification in the crystal structure and molecular packing. researchgate.net This synergistic action is attributed to interactions between the SE and lecithin molecules, which alters their organization within the oil phase. mdpi.com

In emulsions, the combination of this compound and other emulsifiers like phospholipids is also beneficial. Lecithin, for example, is known to adsorb rapidly to oil-water interfaces. mdpi.com When used with this compound, a synergistic stabilization can occur. Studies have shown that in some systems, lecithin, having a higher hydrophilic-lipophilic balance (HLB) value than certain sucrose esters, preferentially occupies the oil-water interface, while the lower HLB emulsifier is found within the oil droplets. mdpi.com This arrangement can enhance emulsion stability. The addition of lecithin to sugar or oil mixtures has been observed to significantly reduce the apparent viscosity by lowering the adhesive forces between particles due to its adsorption at the sugar-oil interface. semanticscholar.orgresearchgate.net

More specifically, a complex formed between this compound (S170) and soybean phosphatidylethanolamine (SPEA) has been shown to have intermediate properties between the two individual molecules. arxiv.org This complex is formed via hydrogen bonds and demonstrates unique interfacial properties that can be harnessed for creating stable water-in-oil high internal phase Pickering emulsions. arxiv.orgresearchgate.net

The table below summarizes the observed synergistic effects in mixed systems of this compound and phospholipids.

Table 1: Synergistic Effects of this compound and Phospholipid Systems

| Interacting Molecules | System Type | Observed Synergistic Effect | Research Finding |

|---|---|---|---|

| Sucrose Esters & Soy Lecithin | Oleogel | Enhanced oil structuring, particularly at a 7:3 ratio. | The combination resulted in modified self-assembly and new peaks in the SAXD profile, indicating structural changes. researchgate.net |

| Sucrose Esters & Lecithin | Oleogel | Lowered gelation transition temperature. | A decrease in the SE:lecithin ratio shifted the gelation transition to a lower temperature, attributed to molecular interactions. mdpi.com |

| This compound & Lecithin | Oil Dispersion | Reduced apparent viscosity. | Lecithin adsorbs at the sugar-oil interface, reducing attractive forces between sugar particles. semanticscholar.orgresearchgate.net |

Modulation of Phase Behavior by Ionic Strength (e.g., NaCl Solutions)

The phase behavior of aqueous this compound dispersions is highly sensitive to the presence of electrolytes. Although sucrose esters are nonionic surfactants, their dispersions in water can exhibit a significant negative zeta potential (around -55 mV), which is thought to arise from the preferential adsorption of hydroxyl anions onto the particle surfaces. uni-sofia.bgnih.gov The addition of salts like sodium chloride (NaCl) screens these surface charges, modulating the electrostatic interactions between this compound particles and leading to dramatic changes in the system's rheological properties.

Studies on commercial this compound (S970), which contains a near 1:1 ratio of monoesters and diesters, have shown that at low concentrations (0.5-5 wt.%) and low ionic strength, the dispersions are low-viscosity, free-flowing liquids. uni-sofia.bgresearchgate.net However, the introduction of small amounts of electrolyte can induce a sol-gel transition. For instance, the addition of as little as 9 mM NaCl can transform the liquid dispersion into a non-flowing gel. uni-sofia.bgnih.gov This gelation is caused by the partial screening of the negative charge on the sucrose diester particles, which reduces electrostatic repulsion and allows for the formation of an attractive particle network that spans the entire volume. uni-sofia.bgresearchgate.net

This sol-gel transition is highly dependent on the electrolyte concentration. If the charge is screened too much (complete charge screening), a gel-sol transition occurs, leading to phase separation of the system. uni-sofia.bgnih.gov Therefore, a specific range of ionic strength is required to induce and maintain the gel phase. The critical electrolyte concentration needed for gelation is also dependent on the charge of the cation, scaling approximately with the square of the cation charge, which is consistent with theoretical predictions for systems with low surface charge density. uni-sofia.bgresearchgate.net

The influence of NaCl concentration on the phase behavior and properties of a 2 wt.% this compound (S970) dispersion is detailed in the table below.

Table 2: Effect of NaCl Concentration on 2 wt.% this compound (S970) Dispersions

| NaCl Concentration | Zeta Potential (mV) | System State | Rheological Behavior |

|---|---|---|---|

| 0 mM (0.45 mM background) | -55 ± 5 mV | Liquid Dispersion (Sol) | Low viscosity, free-flowing liquid. uni-sofia.bgnih.gov |

| 9 mM | Not specified, but reduced | Gel | Formation of a non-flowing, attractive gel network. uni-sofia.bgnih.govresearchgate.net |

| 34 mM | Between -20 mV and 0 mV | Viscoelastic Gel | Gel formation due to interactions of insoluble particles. uni-sofia.bg |

Furthermore, in microemulsion systems composed of this compound, the addition of NaCl has been found to increase the solubilization capacity of the mixed surfactant system. acs.org This indicates that ionic strength not only affects the macroscopic phase behavior but also influences the molecular-level organization and performance of this compound in complex formulations.

Interfacial Science and Emulsification Capabilities of Sucrose Stearate

Interfacial Properties of Sucrose (B13894) Stearate (B1226849)

The ability of sucrose stearate to stabilize emulsions is fundamentally linked to its behavior at interfaces. This includes its capacity to lower the tension between immiscible phases and to form a protective layer that prevents droplets from coalescing.

Measurement of Surface and Interfacial Tension Reduction

This compound is effective at reducing both surface tension (at the air-water interface) and interfacial tension (at the oil-water interface). The extent of this reduction is a key indicator of its emulsifying potential. The critical micelle concentration (CMC) is the concentration at which this compound molecules begin to form micelles in the bulk phase, and it corresponds to the maximum reduction in surface tension.

Studies have shown that the surface tension of water can be significantly lowered by the addition of this compound. For instance, the CMC of one type of this compound was determined to be 0.05% by measuring the interfacial tension of its solution. researchgate.net Another study reported a CMC value of 0.1 ± 0.01 g/L for a this compound. researchgate.net The surface tension of medium-chain triglyceride (MCT) oil decreased from 26.3 to 23 mN/m as the temperature increased from 60 to 100°C. mdpi.com In the presence of this compound with a low hydrophilic-lipophilic balance (HLB), the surface tension increased with temperature, while for those with higher HLB values, it remained relatively unchanged at higher temperatures. mdpi.com The interfacial tension between oil and water is also markedly reduced, which is crucial for the formation of fine droplets during emulsification. For example, the interfacial tension of a sodium caseinate solution decreased as the concentration of this compound increased. researchgate.net

Table 1: Interfacial Tension of Sucrose Ester Solutions

| Sucrose Ester Type | Interfacial Tension (dynes/cm) |

|---|---|

| Sucrose esters of poultry fat | 13.5 |

| This compound-oleate mixture | Not specified, but surface tension was 56.1 dynes/cm |

This table is interactive. Click on the headers to sort the data.

Dynamics of Interfacial Adsorption Layer Formation and Properties

Upon introduction into an oil-water system, this compound molecules adsorb at the interface, forming a protective layer. The dynamics of this process and the properties of the resulting film are critical for emulsion stability. The formation of this layer is not instantaneous; it involves the diffusion of this compound molecules to the interface, followed by their arrangement to minimize the free energy of the system.

The addition of a low concentration (0.01%) of this compound to a sodium caseinate solution led to a sharp increase in the surface dilatational modulus, indicating the formation of a more elastic interfacial film. researchgate.net However, at higher concentrations, the modulus declined. researchgate.net This suggests a competitive adsorption process where this compound can displace proteins at the interface, altering the properties of the interfacial layer. researchgate.net In some systems, particularly at higher concentrations, this compound can form a gel-like network in the continuous phase, which contributes significantly to the stability of the emulsion by hindering droplet movement and coalescence. worktribe.com Cryo-SEM imaging has confirmed the presence of vesicles surrounding oil droplets, which enhances emulsion stability. worktribe.com

Mechanisms of Emulsion Formation and Stabilization

This compound can be used to create both oil-in-water (O/W) and water-in-oil (W/O) emulsions, with its performance being highly dependent on its composition and the properties of the oil and water phases.

Oil-in-Water (O/W) Emulsion Stabilization Mechanisms

In O/W emulsions, where oil droplets are dispersed in a continuous aqueous phase, hydrophilic sucrose stearates (those with a high HLB value) are most effective. The stabilization of these emulsions by this compound is achieved through several mechanisms:

Steric Hindrance: The adsorbed layer of this compound on the surface of the oil droplets creates a physical barrier that prevents them from coming into close contact and coalescing. The dispersion of micelles in the continuous phase leads to spatial hindrance, which significantly reduces the attraction between oil droplets. researchgate.net

Formation of Viscoelastic Interfaces: The interfacial layer formed by this compound can exhibit viscoelastic properties, which helps to dampen thermal fluctuations and mechanical stresses that could lead to droplet rupture.

Vesicle and Liquid Crystal Formation: At concentrations above the critical aggregation concentration (CAC), this compound can form multilamellar vesicles in the aqueous phase. worktribe.com These vesicles can surround the oil droplets, providing an additional layer of stabilization. researchgate.networktribe.com At higher concentrations (e.g., 2 wt.%), the aqueous phase can become viscoelastic and exhibit gel-like behavior, further enhancing stability. worktribe.com

Research has shown that sucrose stearates with higher HLB values generally produce more stable O/W emulsions with smaller droplet sizes. mdpi.com For instance, the diameter of initial emulsions decreased from 0.674 µm to 0.374 µm as the emulsifier was changed from S-170 to S-1670, which have increasing HLB values. mdpi.com

Water-in-Oil (W/O) Emulsion Formation and Stability

For W/O emulsions, where water droplets are dispersed in a continuous oil phase, lipophilic sucrose stearates (those with a low HLB value) are the preferred emulsifiers. The stabilization mechanisms are analogous to those in O/W emulsions but occur in the opposite phase. The lipophilic tails of the this compound molecules orient into the continuous oil phase, while the hydrophilic heads are anchored at the surface of the water droplets.

A study utilizing sucrose ester and beeswax in rapeseed oil demonstrated the formation of a dense interfacial crystal layer that prevented water droplet aggregation, leading to stable W/O emulsions. nih.gov These emulsions, containing up to 60 wt% water, remained stable for over 30 days. nih.gov The droplet size was reduced to 1–2 μm, and the system exhibited improved viscoelasticity. nih.gov

Influence of this compound Composition (HLB, Monoester/Polyester (B1180765) Ratio) on Emulsifying Capacity

The emulsifying capacity of this compound is critically dependent on its composition, specifically its Hydrophilic-Lipophilic Balance (HLB) value and the ratio of monoesters to polyesters.

HLB Value: The HLB value is a measure of the degree of hydrophilicity or lipophilicity of a surfactant. High HLB sucrose stearates are more water-soluble and are effective for O/W emulsions, while low HLB sucrose stearates are more oil-soluble and are suited for W/O emulsions. mdpi.com A direct correlation has been observed between the HLB value of sucrose stearates and the lipolysis rate of emulsions, with lower HLB values leading to diminished lipolysis. mdpi.comnih.gov Emulsifiers with intermediate HLB values (around 6-8) are generally not considered good emulsifiers on their own. worktribe.com However, at higher concentrations, they can form stable emulsions due to the formation of vesicles and viscoelastic aqueous phases. worktribe.com

Monoester/Polyester Ratio: Commercial sucrose stearates are typically mixtures of mono-, di-, and tri-esters. The ratio of these components significantly impacts the emulsifier's properties.

Monoesters , having a single fatty acid chain, are more hydrophilic and contribute to higher HLB values. They are generally better at stabilizing O/W emulsions. researchgate.net

Polyesters (di- and tri-esters), with multiple fatty acid chains, are more lipophilic and result in lower HLB values. An increase in the concentration of di- and higher esters leads to more hydrophobic emulsifiers. arxiv.org

A study investigating various sucrose stearates found that those with higher HLB values and, consequently, a higher proportion of monoesters, resulted in O/W emulsions with smaller droplet sizes and better stability. mdpi.com Conversely, a higher ratio of polyester to monoester within this compound samples was found to suppress lipolysis in O/W emulsions. mdpi.com Research indicates that monoesters are primarily hydrolyzed in the gastric phase, while polyesters are digested in the intestinal phase. mdpi.comnih.gov

Table 2: Properties of Emulsions Stabilized by Different Sucrose Stearates

| This compound Grade | HLB Value | Initial Emulsion Diameter (µm) | ζ-Potential (mV) |

|---|---|---|---|

| S-170 | 1 | 0.674 | -18.86 |

| S-1670 | 16 | 0.374 | -66.93 |

| Tween-80 | 15 | Not specified | -45.47 |

| S-1570 | 15 | Not specified | -52.03 |

| SSE | 16 | Not specified | -49.70 |

Data sourced from a study on the gastrointestinal fate of this compound stabilized emulsions. mdpi.com This table is interactive.

Droplet Size Distribution and Zeta Potential in Emulsion Systems

The efficacy of this compound in an emulsion system is critically defined by its influence on droplet size distribution and zeta potential, which are key indicators of emulsion stability. Research demonstrates a direct correlation between the hydrophile-lipophile balance (HLB) value of sucrose stearates and the resulting emulsion characteristics. Emulsions stabilized with sucrose stearates having higher HLB values generally exhibit smaller droplet sizes and more negative zeta potentials, which contributes to enhanced stability through electrostatic repulsion between oil droplets. mdpi.com For instance, in one study, as the this compound varied from S-170 to S-1670 (HLB 1 to 16), the initial emulsion droplet diameter decreased from 0.674 µm to 0.374 µm, while the zeta potential decreased from -18.86 mV to -66.93 mV. mdpi.com

The concentration of this compound also plays a pivotal role. Increasing the sucrose ester concentration has been shown to lead to a significant increase in the specific surface area of droplets, indicating a reduction in average droplet size. nih.gov In the context of nanoemulsions, formulations using this compound have successfully produced droplets well below 200 nm, with Polydispersity Index (PDI) values below 0.2 and zeta potentials more negative than -30 mV, all of which are indicative of a stable system. researchgate.netjapsonline.com For example, an optimized avocado oil nanoemulsion formulated with 16% w/w this compound achieved a droplet size of 105 nm and a zeta potential of -31.2 mV. japsonline.com The combination of this compound with other polymers, such as carbopol in nanoemulgel systems, has also been shown to maintain small droplet sizes (114 nm to 165 nm) and low zeta potentials (-31.0 mV to -37.9 mV), confirming the formation of stable formulations. researchgate.netjapsonline.com

However, the environment, particularly pH, can affect performance. The instability of sucrose monoesters in acidic conditions can contribute to a larger mean droplet size. nih.gov High absolute zeta potential values, typically exceeding 30 mV, create repulsive forces between droplets that can improve the physical stability of the system, with values above 60 mV suggesting excellent electrochemical stability. nih.gov

Impact of this compound on Emulsion Droplet Characteristics

| System/Variable | Observation | Droplet Size (nm) | Zeta Potential (mV) | Source |

|---|---|---|---|---|

| Increasing HLB (S-170 to S-1670) | Decreased droplet size and zeta potential, indicating increased stability. | 674 down to 374 | -18.86 down to -66.93 | mdpi.com |

| Avocado Oil Nanoemulsion (16% w/w this compound) | Optimized formulation for small, stable droplets. | 105 ± 0.6 | -31.2 | japsonline.com |

| Nanoemulgel with Carbopol | Stable formulation with small droplets and low PDI. | 114 - 165 | -31.0 to -37.9 | researchgate.netjapsonline.com |

| Semi-solid Macroemulsion (5% w/w this compound S-970) | Viscous emulsion with larger droplet size. | d(v, 0.5) ≈ 10,000 | -50.6 ± 1.8 | nih.gov |

| Fluid Nanoemulsion (5% w/w this compound S-970) | Fluid emulsion with very small droplet size. | ~160 | -46.1 ± 0.6 | nih.gov |

Research into Long-Term Colloidal Stability of Emulsions

The long-term stability of emulsions stabilized by this compound is a subject of extensive research, revealing that these systems can remain stable for extended periods under appropriate conditions. Studies have shown that emulsions stabilized by this compound can exhibit excellent long-term stability, lasting up to six months. arxiv.org This stability is, however, contingent on storage temperatures that are above the crystallization temperature of the oil phase but below the melting temperature of the sucrose ester itself. arxiv.org Destabilization, including partial coalescence, can occur if the emulsion is subjected to freezing and thawing cycles that allow for the crystallization of the oil. arxiv.org

The composition of the formulation is a determining factor in its long-term stability. For example, highly viscous, semi-solid macroemulsions created with 5% w/w this compound have demonstrated excellent visual long-term stability. nih.govdntb.gov.ua Similarly, nanoemulsions formulated with this compound have shown superior physical and chemical stability compared to lecithin-based systems. researchgate.net

Conversely, interactions with other components can compromise stability. When used in combination with modified starch in acidic, low-pH conditions, this compound can have an antagonistic effect, leading to larger droplet sizes and reduced creaming stability. nih.govscribd.com This destabilization is attributed to the alteration of the emulsion interface by the incorporation of the sucrose esters. scribd.com Therefore, while this compound is a capable stabilizer on its own, its performance in mixed systems depends heavily on the physiochemical environment and its interactions with other ingredients. nih.govscribd.com

Complex Interfacial Phenomena in Diverse Systems

Role in Foam and Oleofoam Stabilization Mechanisms

This compound serves as an effective stabilizer not only in emulsions but also in foams and, notably, in water-free foams known as oleofoams. mdpi.com The mechanism of stabilization in oleofoams is particularly complex, often requiring specific conditions. Research shows that this compound acts as a surfactant to stabilize air bubbles in an oil medium, but typically only at temperatures above its melting point. researchgate.net One pioneering study found that oleofoams could be produced with a sucrose ester (HLB 5) at 80°C. mdpi.com Once the foam is formed at this high temperature, it is rapidly cooled to solidify the oil matrix and crystallize the this compound at the air-oil interface, which imparts rigidity and stability to the structure. researchgate.net

The stabilization mechanism is believed to involve the formation of hydrogen bonds between the hydroxyl groups of the sucrose ester and the carbonyl groups of the triglyceride molecules in the oil. researchgate.netacs.org This complex formation facilitates the adsorption of surfactant molecules at the air-oil interface, enabling efficient foam formation during whipping at elevated temperatures. acs.org Subsequent cooling induces in-situ crystallization of the surfactant around the bubbles, creating a crystal-stabilized foam with remarkable long-term stability against drainage, coalescence, and disproportionation. acs.org Studies have shown that more hydrophilic sucrose esters, which require higher temperatures (90–100°C) to be solubilized in oil, can encapsulate the most air (up to 62%) due to their higher monoester content. mdpi.comdntb.gov.ua

In aqueous foams, the interaction of this compound with other molecules like proteins is also significant. In systems containing β-lactoglobulin, the presence of this compound was found to reduce the interfacial elasticity of the protein film. capes.gov.br This is thought to be caused by the disruption of the protein network, potentially by obstructing hydrogen bonding or hydrophobic interactions, which can lead to foams with poor stability. capes.gov.br

Formation and Solubilization Capacity of Microemulsions

This compound is a key component in the formation of thermodynamically stable, transparent microemulsions. scribd.comgoogle.com These systems can be formed spontaneously by combining this compound, an oil phase, and an aqueous phase, often with the aid of a co-surfactant like a medium-chain alcohol. scribd.comresearchgate.net The ability of these systems to solubilize significant amounts of both water and oil is a defining characteristic.

Research into four-component nonionic microemulsion systems stabilized by sucrose esters has explored the factors influencing water solubilization. The maximum water solubilization for this compound (S-1570) in a system with medium-chain triglycerides and n-butanol was found to be 47 wt.%. researchgate.net This capacity is influenced by the chain length of the co-surfactant and the oil. For instance, replacing the triglyceride oil with dodecane (B42187) decreased the water solubilization capacity to 40 wt.%. researchgate.net

The addition of other surfactants can significantly enhance the solubilization capacity. In a microemulsion system of water/C₁₂EO₆/n-decane, replacing 10% of the primary surfactant with sucrose distearate was found to increase the solubilization of both water and n-decane by approximately three times without significantly affecting the HLB temperature. nih.gov Structural studies of microemulsions composed of sucrose monoester of stearic acid, tetradecane, and butanol show that the surfactant forms inverse globular micelles of about 6 nm in the oil phase. When water is incorporated, these micelles can swell to approximately 10 nm. nih.gov

Solubilization Capacity in this compound Microemulsion Systems

| Microemulsion System | Sucrose Ester | Key Finding | Maximum Water Solubilization (wt.%) | Source |

|---|---|---|---|---|

| Sucrose ester/MCT/n-butanol/Water | This compound (S-1570) | Demonstrated significant water solubilization capacity. | 47 | researchgate.net |

| Sucrose ester/Dodecane/n-butanol/Water | This compound (S-1570) | Changing the oil phase from MCT to dodecane reduced solubilization. | 40 | researchgate.net |

| Water/C₁₂EO₆/n-decane | Sucrose Distearate (as additive) | Addition of sucrose distearate increased solubilization capacity ~3x. | N/A (relative increase) | nih.gov |

| SES/Tetradecane/l-butanol/Water | Sucrose Monoester of Stearic Acid (SES) | Water incorporation swells inverse micelles from ~6 nm to ~10 nm. | N/A (structural change) | nih.gov |

Interfacial Interactions with Biomacromolecules and Hydrocolloids (e.g., Modified Starch)

The interfacial behavior of this compound is further complicated by its interactions with biomacromolecules and hydrocolloids, which can be either synergistic or antagonistic depending on the system. A notable example is the interaction between this compound and modified starch in beverage emulsions. nih.gov Research indicates that this compound can have an antagonistic effect when used with modified starch, resulting in significantly larger average droplet sizes and lower creaming stability compared to emulsions stabilized by modified starch alone. nih.govscribd.com This destabilization is attributed to the incorporation of sucrose esters altering the emulsion interface, potentially through hydrophobic interactions between the stearic acid of the this compound and the amylopectin (B1267705) of the modified starch at the oil-water interface. nih.gov

In different applications, such as in starchy food products like rice cakes, this compound can interact with starch components to inhibit retrogradation (staling). mdpi.com This anti-retrogradation effect is explained by the formation of a complex between the this compound and amylose, and potentially amylopectin. mdpi.com This interaction changes the water distribution and hinders the re-association and recrystallization of starch chains. mdpi.com

The interaction with proteins has also been documented. In studies of foam systems, this compound has been shown to interact with the milk protein β-lactoglobulin. capes.gov.br The presence of even small amounts of an insoluble monolayer of this compound in a β-lactoglobulin film can lead to a reduction in interfacial elasticity. capes.gov.br The proposed mechanism involves the disruption of the intermolecular protein network, which can negatively impact the stability of the foam. capes.gov.br

Rheological Characteristics and Gelation Behavior of Sucrose Stearate Dispersions

Viscoelastic Properties of Aqueous and Oil Dispersions